Home > Products > Screening Compounds P9853 > 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine - 734533-08-5

4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine

Catalog Number: EVT-3475724
CAS Number: 734533-08-5
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring both pyrazole and pyridine moieties. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and applications in organic synthesis.

Classification

This compound belongs to the class of substituted pyridines and pyrazoles, characterized by the presence of nitrogen atoms in their ring structures. It is classified as an organic compound with a molecular formula of C11H12N4C_{11}H_{12}N_4 and a molecular weight of approximately 216.24 g/mol.

Synthesis Analysis

Methods

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine can be achieved through several methods, primarily involving nucleophilic substitution reactions or cyclization processes. One common approach involves the reaction of 3,5-dimethylpyrazole with pyridine derivatives under basic conditions.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available 3,5-dimethylpyrazole and a suitable pyridine derivative.
  2. Reagents: Common reagents include bases such as potassium hydroxide or sodium hydride to facilitate nucleophilic attack.
  3. Solvent: Dimethyl sulfoxide (DMSO) is often used as a solvent due to its ability to dissolve both polar and nonpolar compounds.
  4. Reaction Conditions: The reaction is usually conducted at elevated temperatures (e.g., 80 °C) for several hours to ensure complete conversion.
Molecular Structure Analysis

Structure

The molecular structure of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine consists of a pyridine ring substituted at the 4-position with a 3,5-dimethyl-1H-pyrazole group. This configuration contributes to its unique chemical properties.

Data

  • Molecular Formula: C11H12N4C_{11}H_{12}N_4
  • Molecular Weight: 216.24 g/mol
  • Melting Point: Data on melting point varies but typically falls within the range indicative of similar compounds.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions such as:

  1. Nucleophilic Substitution: The nitrogen atom in the pyrazole ring can act as a nucleophile, allowing for further substitution reactions.
  2. Condensation Reactions: It may also engage in condensation reactions with aldehydes or ketones, forming more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating methyl groups on the pyrazole ring, which can stabilize intermediates during these reactions.

Mechanism of Action

Process

The mechanism of action for 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine in biological systems often involves interactions with specific enzymes or receptors. For instance, it may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to biologically active compounds.

Data

Research indicates that derivatives of pyrazole and pyridine exhibit diverse biological activities including anti-inflammatory, antitumor, and antimicrobial properties, suggesting that this compound may share similar mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of both pyrazoles and pyridines, making it versatile for further chemical modifications.
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for potential therapeutic applications due to its biological activity profile.
  2. Material Science: Used in the development of new materials with specific electronic or optical properties.
  3. Organic Synthesis: Serves as an intermediate or building block in synthesizing more complex organic molecules.
Introduction to Heterocyclic Frameworks Incorporating Pyridine-Pyrazole Hybrid Systems

Pyridine-pyrazole hybrid systems represent a privileged architectural motif in contemporary medicinal chemistry and organometallic research, characterized by synergistic electronic properties and versatile binding capabilities. These bifunctional heterocycles combine the Lewis basicity and hydrogen-bond accepting potential of the pyridine nitrogen with the tautomeric flexibility and metal-coordinating aptitude of the pyrazole ring. The specific compound 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine exemplifies this hybrid architecture, featuring a pyridine moiety directly linked at the C4 position of a 1H-pyrazole ring bearing methyl substituents at C3 and C5. This substitution pattern creates a sterically encumbered environment that profoundly influences molecular conformation and supramolecular interactions [2] [4].

The significance of this structural class extends beyond fundamental chemistry into practical applications. Pyridine-pyrazole hybrids serve as critical scaffolds in positron emission tomography (PET) radioligand development, exemplified by derivatives targeting muscarinic acetylcholine receptors (M4) [1]. Their structural modularity enables precise tuning of lipophilicity, electronic distribution, and steric bulk—parameters that collectively govern blood-brain barrier penetration, target engagement specificity, and metabolic stability. The incorporation of alkyl groups at the pyrazole C3 and C5 positions, as seen in 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine, represents a strategic design element to modulate electron density at the pyrazole N1-H proton donor site while simultaneously influencing π-stacking interactions through steric effects [2] [6].

Historical Evolution of Pyridine-Pyrazole Hybrids in Medicinal and Organometallic Chemistry

The systematic development of pyridine-pyrazole hybrids has progressed through three distinct phases, each marked by synthetic and conceptual advancements:

Early Synthetic Methodologies (Pre-2000): Initial synthetic routes to pyrazole-pyridine hybrids relied on classical condensation reactions, exemplified by the Ortoleva synthesis (1908) involving diphenylhydrazone and pyridine with iodine catalysis. Bulow's method (1911) established the reaction between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid as a foundational approach. These methods suffered from limited regiocontrol and functional group tolerance, restricting structural diversity. The discovery of celecoxib (pyrazole-based COX-2 inhibitor) in the 1990s stimulated interest in pyrazole hybridization strategies for enhanced selectivity [2].

Transition to Metal-Catalyzed Couplings (2000-2015): The advent of palladium-catalyzed cross-coupling reactions revolutionized access to complex pyridine-pyrazole architectures. Suzuki-Miyaura couplings emerged as particularly effective for constructing the critical C-C bond between the heterocycles. A representative synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine derivatives involves sequential coupling of cyclopentylmethyl methanesulfonate 2 with pyrazole boronic ester, followed by cross-coupling with brominated pyridines 5a-b (Scheme 1). Electron-withdrawing groups (e.g., cyano in 5a) significantly enhance coupling efficiency (53-65% yield) compared to electron-donating substituents (e.g., methyl in 5b), attributed to facilitated oxidative addition to palladium [1]. This period also witnessed the emergence of pyridine-pyrazole ligands in coordination chemistry, exploiting the divergent coordination modes: N^N-bidentate chelation via pyridyl nitrogen and pyrazolyl N2, or monodentate binding through individual heteroatoms.

Modern Applications in Theranostics (2015-Present): Contemporary research focuses on pyridine-pyrazole hybrids as:

  • Allosteric Modulators: Development of M4-selective positive allosteric modulators (PAMs) like VU0467485 (AZ13713945) and radioligands such as [18F]12 for neurodegenerative disease imaging. The hybrid scaffold enables simultaneous orthosteric site interaction (via pyridine) and allosteric modulation (via pyrazole) [1].
  • Kinase Inhibitor Cores: Integration into tyrosine kinase inhibitors (e.g., crizotinib analogs) exploiting the pyridine-pyrazole system's ATP-mimetic hydrogen bonding capability [2] [6].
  • PET Radioligands: Optimization of brain-penetrant probes exemplified by [18F]12 (radiochemical yield: 28±10%, molar activity: >37 GBq/μmol, RCP: >99%), where the pyridine-pyrazole core provides optimal binding cooperativity with acetylcholine at M4 receptors [1].

Table 1: Evolution of Key Pyridine-Pyrazole Hybrid Therapeutics & Probes

CompoundStructural FeaturesPrimary TargetDevelopment PhaseKey Attributes
Celecoxib1,5-Diarylpyrazole + pyrimidineCOX-2Approved (1998)First selective COX-2 inhibitor
Crizotinib2-Aminopyridine + 3,5-disubstituted pyrazoleALK/ROS1 kinasesApproved (2011)ALK translocation NSCLC treatment
VU0467485Pyrazol-4-yl-pyridine + sulfonamideM4 PAMPreclinicalHigh CNS exposure, M4 selectivity
[¹⁸F]12¹⁸F-Labeled pyrazol-4-yl-pyridine derivativeM4 PET ligandPreclinicalHigh striatal uptake in NHPs (RCY: 28±10%)
MK-6884Pyrazol-4-yl-pyridine coreM4 PET ligandPreclinicalGood brain uptake in rhesus monkeys

Species-Specific Binding Mechanisms: A critical discovery in pyridine-pyrazole ligand development involves profound species differences in allosteric binding. Rodent studies of [18F]12 demonstrated carbachol-dependent binding enhancement in striatum (>60% reduction under blocking), indicating obligatory orthosteric cooperativity. Conversely, non-human primate and human tissues exhibited high specific binding without carbachol, suggesting intrinsic affinity differences in M4 receptors across species. This divergence necessitates careful translational interpretation but validates the scaffold's clinical potential for human neuroimaging [1].

Role of Substitution Patterns in Modulating Electronic and Steric Properties

The pharmacological and physicochemical profile of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine derivatives is exquisitely sensitive to substituent effects at three strategic positions: the pyrazole N1, the pyrazole C3/C5, and the pyridine ring. Systematic structure-activity relationship (SAR) studies reveal how these modifications steer electronic distribution, conformational stability, and intermolecular interactions:

N1-Substitution: The proton at pyrazole N1 serves as a crucial hydrogen bond donor. Alkylation at this position transforms the electronic character and tautomeric equilibrium:

  • N1-H Derivatives: Predominant 1H-tautomer (37.03 kJ/mol more stable than 2H-form) enables N1-H···N hydrogen bonding to pyridine acceptors. AM1 calculations confirm aromatic delocalization across both rings enhances planarity [2].
  • N1-Alkyl Derivatives: Introduction of alkyl groups (methyl: 31.8% prevalence; other alkyls: 23%) disrupts intramolecular H-bonding but enhances lipophilicity (e.g., log P increase by 0.5-1.2 units for methyl). N1-phenyl substitution (15.2% prevalence) enables π-stacking interactions but may reduce solubility [2].

C3/C5-Substitution: Methyl groups at C3 and C5 in 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine impart distinctive steric and electronic effects:

  • Steric Shielding: The 3,5-dimethyl groups create a cone of protection around the C4-pyridyl linkage, reducing rotational freedom (ΔG‡rot > 65 kJ/mol) and shielding the C4-C bond from metabolic oxidation.
  • Electronic Effects: Methyl substituents exhibit moderate +I effects, elevating electron density at C4 by ~15% (Hammett σp: -0.17) versus unsubstituted analogs. This enhances nucleophilicity at the pyridyl nitrogen, strengthening receptor H-bond acceptance [2] [6].
  • Tautomeric Control: 3,5-Disubstitution locks the pyrazole in 1H-tautomer, eliminating prototropic ambiguity that complicates SAR in monosubstituted analogs.

Table 2: Prevalence and Impact of Substituents in 1H-Pyrazolo[3,4-b]pyridines

PositionCommon SubstituentsPrevalence (%)Electronic Effect (σ)Key Functional Impacts
N1H20.0ReferenceH-bond donation, tautomerism
Methyl31.8+I (σ* = -0.04) ↑ Lipophilicity, blocks H-donor capacity
Other alkyl23.0+IEnhanced membrane permeability
Phenyl15.2Resonance (+R)π-Stacking, reduced solubility
C3H30.8ReferenceMetabolic vulnerability
Methyl46.8+I (σm = -0.07)Steric protection, ↑ electron density
Amino4.7-R (σp = -0.66)H-bond donation, conjugation extension
C4H (Pyridyl connection point)--Critical for hybridization
C5/C6Electron-withdrawing groups12.3*+σ/π (e.g., CN: σm=0.56)↓ HOMO energy, enhanced oxidative stability
Electron-donating groups9.6*-σ/π (e.g., OMe: σm=-0.12)↑ Solubility, metabolic lability

*Representative values for C5/C6 combined modifications [2]

Pyridine Ring Modifications: Substituent effects on the pyridine ring profoundly influence target affinity and physicochemical behavior:

  • Electron-Withdrawing Groups (EWGs): Cyano substitution (as in precursor 5a) lowers LUMO energy (-1.78 eV vs parent), facilitating oxidative addition in coupling reactions and enhancing metabolic stability. In M4 PAMs, C5-CN on pyridine boosts binding cooperativity with ACh (logαACh = 1.8-2.1) by strengthening cation-π interactions [1].
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups increase basicity (pKa shift +1.2-1.8 units) and lipophilicity (clogP +0.3-0.6), improving CNS penetration but potentially reducing aqueous solubility. In autoradiography studies, 4-methoxy derivatives exhibited 40% higher striatal binding than halogenated analogs [1] [2].
  • Sterically Demanding Substituents: Ortho-substituents on pyridine induce ~35° dihedral angle with pyrazole plane, disrupting coplanarity and reducing π-stacking efficiency. However, this conformation enhances selectivity for allosteric sites by preventing deep orthosteric pocket penetration [1].

Computational analyses confirm that optimal M4 affinity in pyrazol-4-yl-pyridines requires balanced electronic properties: HOMO energy > -6.8 eV, polar surface area 40-60 Ų, and molecular dipole 3.5-5.0 Debye. The 3,5-dimethylpyrazolyl configuration contributes favorably to these parameters by restricting molecular flexibility while maintaining moderate polarity [1] [6].

Properties

CAS Number

734533-08-5

Product Name

4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine

IUPAC Name

4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-7-10(8(2)13-12-7)9-3-5-11-6-4-9/h3-6H,1-2H3,(H,12,13)

InChI Key

NSEIBZSJVXVARF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)C2=CC=NC=C2

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.